molecular formula C8H4BrFO B1343896 5-Bromo-7-fluorobenzofuran CAS No. 286836-04-2

5-Bromo-7-fluorobenzofuran

Cat. No.: B1343896
CAS No.: 286836-04-2
M. Wt: 215.02 g/mol
InChI Key: KKVACMAATHFELM-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Core Structures in Heterocyclic Chemistry

The benzofuran ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a prominent heterocyclic scaffold in the fields of medicinal and synthetic chemistry. acs.orgnih.govwikipedia.org First synthesized by Perkin in 1870, this structural motif is found in a multitude of naturally occurring compounds and synthetic molecules that exhibit a wide array of biological activities. acs.orgnih.govjocpr.com Benzofuran derivatives are recognized for their therapeutic potential, with applications including anti-cancer, antiviral, anti-inflammatory, antimicrobial, and antifungal agents. mdpi.comrsc.orgnih.govontosight.ai The versatility and favorable physicochemical properties of the benzofuran core have established it as a "privileged structure," making it a frequent target for the synthesis of novel compounds in drug discovery and materials science. rsc.orgtaylorandfrancis.com

Role of Halogenation (Bromine and Fluorine) in Modulating Chemical Reactivity and Biological Interactions within Benzofuran Derivatives

The introduction of halogen atoms, such as bromine and fluorine, into the benzofuran scaffold is a critical strategy in medicinal chemistry to modulate a molecule's properties. revmedchir.roresearchgate.net

Bromine: The inclusion of a bromine atom can significantly enhance the bioactive potential of a compound. revmedchir.roump.edu.pl It increases lipophilicity, which can improve the ability of a molecule to diffuse through cell membranes. revmedchir.ro Bromine can also participate in "halogen bonding," a type of non-covalent interaction that can improve the binding affinity of a drug to its target protein. ump.edu.pl In drug design, bromination is used to increase therapeutic activity, influence metabolism, and has been integral to the development of antiseptic, antiviral, and anticancer medications. ump.edu.pltethyschemical.com

Fluorine: Fluorine is the most electronegative element and its incorporation into a molecule can have profound effects on its physicochemical and pharmacological profile. nih.govmdpi.com Strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and prolonging the curative effect of a drug. mdpi.comnih.gov It can also modulate the acidity (pKa) of nearby functional groups, enhance membrane permeability, and increase binding affinity to target proteins. researchgate.netbenthamdirect.com The use of fluorine has become a routine and powerful tool in the optimization of drug candidates. nih.govresearchgate.net

The dual halogenation in 5-Bromo-7-fluorobenzofuran, therefore, combines the distinct electronic and steric properties of both bromine and fluorine, creating a unique chemical entity with potential for tailored reactivity and specific biological interactions.

Historical Context and Evolution of Substituted Benzofuran Research

Research into benzofuran derivatives began with the isolation and synthesis of the parent compound in the late 19th century. nih.govjocpr.com Initial studies focused on naturally occurring benzofurans. Over time, the focus shifted towards the synthesis of substituted benzofurans to explore and enhance their inherent biological activities. taylorandfrancis.comnih.gov Advances in synthetic methodologies, particularly the use of transition-metal catalysis, have greatly expanded the ability of chemists to create a diverse library of benzofuran derivatives with specific substitutions. acs.orgnih.govnih.gov This evolution has led to the development of clinically used drugs such as amiodarone (B1667116) (an antiarrhythmic) and benzbromarone (B1666195) (for treating gout), underscoring the therapeutic importance of this class of compounds. acs.orgrsc.org The research has matured from simple synthesis to rational drug design, where substituents are strategically placed to optimize pharmacological activity. rsc.orgnih.gov

Overview of Research Trajectories for this compound

This compound is a synthetic heterocyclic compound positioned as a valuable intermediate in chemical research. fluorochem.co.uk Its structure, featuring two different halogen atoms at specific positions on the benzofuran core, makes it a versatile building block for constructing more complex molecules. The bromine atom at the 5-position and the fluorine atom at the 7-position offer distinct points for chemical modification through various coupling and substitution reactions.

Research involving this compound is primarily directed towards its use in synthetic and medicinal chemistry. The different reactivity of the C-Br and C-F bonds allows for selective, stepwise functionalization, enabling the synthesis of precisely structured benzofuran derivatives. These derivatives are often investigated for potential pharmacological applications, leveraging the combined benefits of the benzofuran core and the halogen substituents. The primary research trajectory for this compound is therefore not as an end-product itself, but as a key scaffold for the discovery and development of novel, biologically active compounds.

Table 1: Physicochemical Properties of this compound Data is based on available information and calculated values.

PropertyValueSource
IUPAC Name 5-bromo-7-fluoro-1-benzofuran nih.gov
CAS Number 286836-04-2 fluorochem.co.uknih.govchemblink.com
Molecular Formula C₈H₄BrFO nih.govcymitquimica.com
Molecular Weight 215.02 g/mol nih.govcymitquimica.com
Boiling Point 233.4±20.0 °C (760 Torr) chemblink.com
Density 1.696±0.06 g/cm³ chemblink.com
Flash Point 94.9±21.8 °C chemblink.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVACMAATHFELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622880
Record name 5-Bromo-7-fluoro-1-benzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286836-04-2
Record name 5-Bromo-7-fluorobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286836-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-fluoro-1-benzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Development for 5 Bromo 7 Fluorobenzofuran

Retrosynthetic Analysis of the 5-Bromo-7-fluorobenzofuran Scaffold

A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The most straightforward approach involves the late-stage introduction of the bromine atom onto a pre-formed 7-fluorobenzofuran (B1316722) core. This disconnection leads to 7-fluorobenzofuran as a key intermediate, which can be synthesized from simpler precursors.

Alternatively, the benzofuran (B130515) ring itself can be disconnected. This can be envisioned through two primary bond cleavages: breaking the C-O bond and the adjacent C-C bond of the furan (B31954) ring, or breaking the two C-C bonds of the furan ring. The former leads back to a substituted phenol (B47542) and a two-carbon synthon, a common strategy in benzofuran synthesis. For instance, a 2,4-dihalo-6-fluorophenol derivative could serve as a starting point, where the halogen at the 2-position is used as a handle for cyclization.

A third retrosynthetic approach involves disconnecting the C-Br and C-F bonds. This would imply starting with a dihydroxybenzene derivative and introducing the halogen atoms regioselectively, followed by the formation of the furan ring. However, controlling the regioselectivity of the halogenation on a phenol or anisole (B1667542) derivative can be challenging.

Direct Synthesis Approaches for this compound

Direct synthesis approaches aim to construct the this compound molecule in a forward-synthetic manner, often guided by the retrosynthetic analysis.

A key strategy for the synthesis of this compound is the regioselective bromination of 7-fluorobenzofuran. The fluorine atom at the 7-position directs the electrophilic substitution of bromine to the 5-position. The use of N-bromosuccinimide (NBS) is a common method for such regioselective brominations of aromatic and heterocyclic compounds. organic-chemistry.org The reaction conditions, such as the choice of solvent and temperature, are crucial for achieving high selectivity and yield. For instance, using NBS in a suitable solvent like dichloromethane (B109758) at controlled temperatures can lead to the desired product. The use of hexafluoroisopropanol as a solvent has also been shown to promote mild and regioselective halogenation of a wide range of arenes and heterocycles with N-halosuccinimides. organic-chemistry.org

Reagent/CatalystRole in Synthesis
N-bromosuccinimide (NBS)Brominating agent for regioselective halogenation. organic-chemistry.org
DichloromethaneSolvent for regioselective bromination.
HexafluoroisopropanolSolvent promoting mild and regioselective halogenation. organic-chemistry.org

The construction of the benzofuran ring in the presence of the bromo and fluoro substituents is another viable synthetic route. This often involves the cyclization of a suitably substituted phenol derivative. For instance, a 2-bromo-4-fluoro-6-substituted phenol could undergo an intramolecular cyclization to form the furan ring. Palladium-catalyzed reactions are frequently employed for such transformations. One such method is the Cacchi-type annulation, which involves the reaction of an ortho-hydroxyaryl halide with a terminal alkyne in the presence of a palladium catalyst. elsevier.es This cascade reaction first involves a Sonogashira coupling followed by a 5-endo-dig cyclization to form the benzofuran scaffold. beilstein-journals.org By starting with a 2,4-dibromo-6-fluorophenol, one could envision a selective coupling and cyclization to yield the target molecule.

Palladium-Catalyzed Cross-Coupling Reactions in Benzofuran Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of benzofuran derivatives. organic-chemistry.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. mdpi.comnih.gov This reaction is widely used for the synthesis of biaryl compounds and has been successfully applied to benzofuran derivatives. mdpi.com For instance, a halogenated benzofuran, such as this compound, can be coupled with various aryl or heteroaryl boronic acids to introduce a wide range of substituents at the 5-position. mdpi.comnih.gov This approach is valuable for creating libraries of compounds for drug discovery. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system, which can include aqueous media. mdpi.com

Reactant Type 1Reactant Type 2Catalyst SystemProduct Type
Halogenated BenzofuranAryl/Heteroaryl Boronic AcidPalladium Catalyst + BaseSubstituted Benzofuran
2-(4-bromophenyl)benzofuranArylboronic acidsPd(II) complex, K2CO3Benzofuran with biaryl moiety. mdpi.com
Potassium heteroaryltrifluoroboratesAryl/Heteroaryl halidesPalladium Catalyst + BaseCross-coupled products. nih.gov

Other palladium-catalyzed reactions, such as the Sonogashira and Heck couplings, are also instrumental in the synthesis of benzofurans, including fluorinated analogues.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.com This reaction is a cornerstone for synthesizing 2-substituted benzofurans. organic-chemistry.org A common strategy involves the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. nih.gov This methodology has been adapted for one-pot syntheses and under microwave irradiation to improve efficiency. nih.gov The synthesis of fluorinated benzofurans can be achieved by using fluorinated phenols as starting materials. mdpi.com

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, can also be applied to benzofuran synthesis. Intramolecular Heck reactions are particularly useful for constructing the furan ring. For example, a palladium-catalyzed intramolecular Heck cyclization of an allylated phenol derivative can lead to the formation of a dihydrobenzofuran, which can then be oxidized to the corresponding benzofuran. nih.govacs.org This strategy has been used to synthesize ring-fluorinated dihydrobenzofurans and 2-fluorobenzofurans. nih.govacs.orgresearchgate.net

Coupling ReactionDescriptionApplication in Benzofuran Synthesis
Sonogashira Coupling Pd/Cu-catalyzed coupling of a terminal alkyne and an aryl/vinyl halide. mdpi.comSynthesis of 2-substituted benzofurans from o-halophenols and alkynes. organic-chemistry.orgnih.gov
Heck Coupling Pd-catalyzed coupling of an unsaturated halide with an alkene. nih.govacs.orgIntramolecular cyclization to form dihydrobenzofurans and benzofurans. nih.govacs.orgresearchgate.net

Acid-Mediated and Microwave-Assisted Synthetic Protocols for Fluorinated Benzofurans

The synthesis of fluorinated benzofurans, including this compound, often employs acid-mediated and microwave-assisted techniques to facilitate efficient cyclization and functionalization.

Acid-mediated protocols are fundamental to the construction of the benzofuran core. Typically, this involves the acid-catalyzed cyclization of precursor molecules like 2-hydroxyaryl ketones or acetals. For instance, the synthesis of a 7-fluorobenzofuran backbone can be initiated from a fluorinated starting material such as 2-fluoro-4-methoxybenzaldehyde. A representative method involves reacting the substrate with a catalyst like concentrated sulfuric acid in a solvent such as acetic acid at elevated temperatures (e.g., 80°C) for several hours. This approach, however, may necessitate subsequent demethylation steps to introduce desired functional groups. Polyphosphoric acid (PPA) is another commonly used catalyst for the cyclization of acetal (B89532) substrates to form the benzofuran scaffold. wuxiapptec.com Mechanistic studies suggest that under acidic conditions, the substrate is first protonated, leading to the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by the phenyl ring to achieve cyclization. wuxiapptec.com

Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction times and improve yields in the preparation of benzofuran derivatives. researchgate.netresearchgate.netrsc.org For example, the Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids, can be significantly expedited using microwave irradiation. nih.gov This method involves a base-catalyzed ring fission of the 3-halocoumarin, followed by an intramolecular nucleophilic attack to form the benzofuran ring. nih.gov Microwave-assisted procedures have also been successfully applied to the synthesis of various substituted benzofurans from 2-(1-hydroxyalkyl)-phenols using a triphenylphosphine (B44618) polystyrene resin in a catch and release strategy. tandfonline.com Furthermore, microwave heating has been utilized in the condensation of salicylaldehyde (B1680747) derivatives with esters of chloroacetic acids under solventless phase-transfer catalytic conditions to produce benzo[b]furans. researchgate.net These methods highlight the versatility of microwave technology in promoting efficient and rapid synthesis of the benzofuran core and its derivatives. researchgate.netresearchgate.net

Development of Novel Synthetic Pathways for this compound Derivatives

The development of novel synthetic routes for this compound derivatives is crucial for accessing a wider range of functionalized compounds for various research applications. These pathways often involve multi-step sequences to introduce specific functional groups at desired positions on the benzofuran scaffold.

Synthesis of Carboxylic Acid Derivatives (e.g., this compound-2-carboxylic acid)

The synthesis of this compound-2-carboxylic acid can be achieved through various strategies, often involving the construction of the benzofuran ring followed by functional group manipulations. One common approach is the Perkin rearrangement of a corresponding 3,5-dihalo-7-fluorocoumarin under basic conditions, which can be enhanced by microwave assistance. nih.gov

Another versatile method involves the cyclization of appropriately substituted phenols. For instance, a substituted salicylaldehyde can be condensed with an ester of chloroacetic acid, followed by cyclization to form the benzofuran-2-carboxylic acid ester, which can then be hydrolyzed to the desired carboxylic acid. The bromination at the 5-position can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).

A summary of a typical synthetic approach is presented below:

StepReactionReagents and ConditionsTypical Yield
1Perkin Rearrangement3,5-Dibromo-7-fluorocoumarin, NaOH, Ethanol, Microwave (300W, 79°C)High
2HydrolysisEster derivative, NaOH, H₂O/Ethanol, RefluxGood to Excellent
3Bromination7-Fluorobenzofuran-2-carboxylic acid, NBS, Acetic AcidGood

Synthesis of Carbonitrile Derivatives (e.g., this compound-3-carbonitrile)

The synthesis of benzofuran-3-carbonitrile derivatives can be accomplished through modern synthetic methodologies. A notable approach involves a Cs₂CO₃-mediated reaction of an ortho-hydroxy-α-aminosulfone with an appropriate α,β-unsaturated nitrile. This method allows for the rapid construction of the 3-amino-2-aroylbenzofuran scaffold at room temperature, which can then be further modified. acs.org

For the specific synthesis of this compound-3-carbonitrile, a plausible route would involve the reaction of a 2-hydroxy-3-fluoro-5-bromobenzaldehyde derivative with a suitable reagent to introduce the cyanomethyl group at the 3-position. An alternative strategy involves the palladium-catalyzed cyanation of a 3-halo-5-bromo-7-fluorobenzofuran.

A representative synthetic pathway is outlined in the following table:

StepReactionReagents and Conditions
1Formation of Benzofuran Core2-Hydroxy-3-fluoro-5-bromobenzaldehyde, Chloroacetonitrile, K₂CO₃, DMF
2CyclizationIntermediate from Step 1, Heat
3Cyanation (Alternative)3,5-Dibromo-7-fluorobenzofuran, Zn(CN)₂, Pd(PPh₃)₄, DMF, Heat

Synthesis of Hydroxymethylated Benzofuran Derivatives (e.g., 5-Bromo-2-(hydroxymethyl)-7-fluorobenzofuran)

The introduction of a hydroxymethyl group at the 2-position of the this compound core is a key transformation. A widely adopted and efficient method is the reduction of the corresponding carboxylic acid or its ester derivative. This two-step sequence typically involves the esterification of this compound-2-carboxylic acid followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Direct hydroxymethylation via a Friedel-Crafts type reaction using formaldehyde (B43269) is an alternative, though it may present challenges with regioselectivity.

A detailed breakdown of the ester reduction pathway is provided below:

StepReactionReagents and ConditionsTypical Yield
1EsterificationThis compound-2-carboxylic acid, Methanol, H₂SO₄ (catalyst)89–93%
2ReductionMethyl this compound-2-carboxylate, LiAlH₄, Anhydrous THF, -78°C to 0°C68–74%

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is paramount for optimizing existing synthetic protocols and designing novel ones. For the synthesis of this compound and its derivatives, mechanistic studies have focused on the key cyclization and functionalization steps.

In acid-mediated cyclizations of acetals to form the benzofuran ring, computational and experimental studies have shed light on the regioselectivity of the reaction. The mechanism proceeds through the formation of an oxonium ion intermediate after protonation of the acetal. wuxiapptec.com The subsequent intramolecular nucleophilic attack by the aromatic ring can occur at different positions. The activation energy for the cyclization at different sites determines the product ratio. For example, a lower activation energy for attack at one position will lead to it being the major product. wuxiapptec.com

The mechanism of microwave-assisted synthesis is often attributed to the efficient and rapid heating of the reaction mixture, leading to significantly reduced reaction times. researchgate.net In the case of the Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acids, the proposed mechanism involves a base-catalyzed ring opening of the coumarin (B35378) precursor, followed by an intramolecular nucleophilic substitution on the vinyl halide by the phenoxide anion. nih.gov

For transition-metal-catalyzed reactions, such as the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, mechanistic investigations suggest the formation of a nickelacyclopropane intermediate. nih.gov This intermediate is believed to facilitate a formal oxidative addition, followed by β-fluorine elimination. Subsequent transmetallation with the arylboronic acid and reductive elimination yields the 2-arylbenzofuran product. nih.gov These mechanistic insights are crucial for understanding the reactivity of the C-F bond and for the development of orthogonal coupling strategies. nih.govbeilstein-journals.org

Advanced Spectroscopic and Computational Characterization of 5 Bromo 7 Fluorobenzofuran and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton NMR (¹H NMR) Analysis of Proton Environments

In the ¹H NMR spectrum of a substituted benzofuran (B130515), the protons on the furan (B31954) and benzene (B151609) rings exhibit characteristic chemical shifts and coupling patterns. For a compound like 5-bromo-7-fluorobenzofuran, the protons on the furan ring (at positions 2 and 3) and the benzene ring (at positions 4 and 6) would provide distinct signals. The electronegativity of the bromine and fluorine atoms, along with the oxygen of the furan ring, influences the electron density around the neighboring protons, thus affecting their chemical shifts. Protons closer to these substituents are generally deshielded and appear at a lower field (higher ppm values).

The coupling constants (J values) between adjacent protons would reveal their spatial relationships. For instance, ortho, meta, and para couplings in the aromatic region, as well as couplings between the furan ring protons, are critical for assigning the signals to specific protons in the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Benzofuran Protons

Proton PositionTypical Chemical Shift Range (ppm)Expected Multiplicity
H-27.5 - 7.9Doublet or Singlet
H-36.7 - 7.1Doublet or Singlet
H-47.2 - 7.6Doublet of doublets
H-67.0 - 7.4Doublet of doublets

Note: These are predicted values and can vary based on the specific substitution pattern.

Carbon-13 NMR (¹³C NMR) Analysis of Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents. The carbons directly attached to the electronegative oxygen, fluorine, and bromine atoms (C-7a, C-7, C-5, and C-3a) are expected to be significantly deshielded. The signals for the quaternary carbons (carbons not bonded to any protons) are typically weaker in intensity.

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Substituted Benzofurans

Carbon PositionTypical Chemical Shift Range (ppm)
C-2144 - 148
C-3102 - 108
C-3a127 - 130
C-4120 - 125
C-5115 - 120 (Shifted by Br)
C-6122 - 128
C-7110 - 115 (Shifted by F)
C-7a154 - 158

Note: The chemical shifts are influenced by the specific substituents on the benzofuran ring.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. The fluorine nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment. The large chemical shift range of ¹⁹F NMR makes it very sensitive to subtle changes in the molecular structure. Coupling between the ¹⁹F nucleus and nearby ¹H or ¹³C nuclei can provide valuable structural information. For instance, the fluorine at position 7 would likely show coupling to the proton at position 6.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity.

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for benzofurans involve the loss of small molecules like CO, CHO, and fragments from the substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-O-C stretching of the furan ring, C=C stretching of the aromatic and furan rings, and C-H stretching and bending vibrations. The C-F and C-Br stretching vibrations would also be present, typically in the fingerprint region of the spectrum.

Interactive Data Table: Characteristic IR Absorption Frequencies for Benzofuran Derivatives

Functional GroupAbsorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1450 - 1600
Furan C-O-C Stretch1000 - 1300
C-F Stretch1000 - 1400
C-Br Stretch500 - 600

Advanced Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for elucidating the intricate properties of molecules at the atomic and electronic levels. For complex structures such as this compound and its analogues, computational methods provide invaluable insights that complement experimental data. These approaches allow for a detailed exploration of molecular geometry, electronic structure, and dynamic behavior, which are crucial for understanding the chemical reactivity and physical properties of these compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of this compound.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. For benzofuran derivatives, the planarity of the benzofuran ring system is a key characteristic. For instance, in the crystal structure of a related compound, 5-bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, the benzofuran unit is nearly planar. DFT calculations can precisely quantify such geometric parameters.

The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential, are also readily calculated. These properties are fundamental to predicting the reactivity of the molecule, including its susceptibility to nucleophilic or electrophilic attack. The presence of the bromine and fluorine atoms is expected to significantly influence the electronic landscape of the this compound molecule due to their differing electronegativities and abilities to participate in halogen bonding.

A representative DFT calculation for a substituted benzofuran would involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The choice of functional and basis set is critical for obtaining accurate results and is often benchmarked against experimental data or higher-level theoretical methods.

Table 1: Representative Parameters for DFT Calculations of Substituted Benzofurans

ParameterExample SelectionPurpose
Functional B3LYP, PBE0, M06-2XApproximates the exchange-correlation energy.
Basis Set 6-31G(d), 6-311++G(d,p), aug-cc-pVDZDescribes the atomic orbitals used in the calculation.
Solvation Model PCM, SMDAccounts for the effect of a solvent on the molecule's properties.
Calculation Type Geometry Optimization, Frequency AnalysisTo find the stable structure and confirm it's a true minimum.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants)

Computational chemistry is extensively used to predict spectroscopic parameters, which is a vital step in the structural elucidation of new compounds. For this compound, the prediction of 1H, 13C, and especially 19F NMR chemical shifts and coupling constants can be of great assistance in interpreting experimental spectra.

The GIAO (Gauge-Including Atomic Orbital) method within DFT is the most common approach for calculating NMR chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For fluorine-containing organic compounds, specific functionals have been shown to provide more accurate 19F NMR chemical shift predictions. Studies have recommended the BHandHLYP functional for its reliable performance in calculating 19F NMR chemical shifts.

The process typically involves optimizing the molecular geometry at a given level of theory, followed by the NMR calculation itself. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for 1H and 13C, or a suitable fluorine reference for 19F.

Table 2: Example of a Computational Workflow for NMR Prediction

StepMethodDetails
1. Conformational Search Molecular Mechanics or semi-empirical methodsTo identify low-energy conformers of the molecule.
2. Geometry Optimization DFT (e.g., B3LYP/6-31G(d))Each conformer is optimized to its minimum energy structure.
3. NMR Calculation DFT/GIAO (e.g., mPW1PW91/6-31+G(d,p))Isotropic shielding constants are calculated for each atom.
4. Boltzmann Averaging Statistical MechanicsThe predicted spectra of the conformers are averaged based on their relative energies.
5. Scaling/Referencing Empirical or calculated referenceThe calculated shielding values are converted to chemical shifts.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior and conformational landscape of a molecule over time. For a molecule like this compound, which is largely planar, conformational flexibility might be limited to the rotation of any side groups or interactions with its environment.

MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of each atom to be tracked over time. This provides a detailed picture of the molecule's movements, from bond vibrations and angle bending to larger-scale conformational changes.

In the context of this compound and its analogues, MD simulations can be used to:

Explore the conformational space to ensure that the global minimum energy structure has been identified.

Study the interactions between the molecule and solvent molecules, providing insights into solubility and aggregation.

Investigate the dynamics of intermolecular interactions, such as halogen bonding, which can be significant for bromo- and fluoro-substituted compounds.

Table 3: Key Components of a Molecular Dynamics Simulation

ComponentDescriptionExample
Force Field A set of parameters and equations to calculate the potential energy of the system.AMBER, CHARMM, OPLS
Solvent Model Explicit water molecules or an implicit continuum model.TIP3P, SPC/E, GBSA
Ensemble The statistical mechanical ensemble in which the simulation is run (e.g., constant temperature and pressure).NVT, NPT
Simulation Time The duration of the simulation, typically in nanoseconds or microseconds.100 ns
Analysis Techniques to analyze the simulation trajectories.RMSD, RMSF, Radial Distribution Functions

Reactivity and Reaction Pathways of 5 Bromo 7 Fluorobenzofuran

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic systems. thieme-connect.com In the case of benzofuran, the heterocyclic oxygen atom strongly activates the ring towards electrophilic attack. This activation is most pronounced at the C2 and C3 positions of the furan (B31954) ring due to the oxygen's ability to stabilize the cationic Wheland intermediate through resonance. researchgate.net Generally, substitution at the C2 position is kinetically favored. baranlab.org

For 5-Bromo-7-fluorobenzofuran, the benzene (B151609) portion of the molecule is substituted with two halogen atoms. Halogens are deactivating groups due to their inductive electron withdrawal, which reduces the nucleophilicity of the aromatic ring. wikipedia.orgunizin.org However, they are also ortho-, para-directors because their lone pairs can participate in resonance, stabilizing the cationic intermediates at those positions. unizin.orglibretexts.org

Activation by the furan oxygen, directing towards C2 and C3.

Deactivation of the benzene ring by both the bromine and fluorine atoms.

Directing effects of the halogens. The fluorine at C7 directs towards the ortho (C6) and para (C4) positions. The bromine at C5 directs towards its ortho positions (C4 and C6).

Consequently, electrophilic attack is most likely to occur at the activated C2 position of the furan ring. Should the reaction be forced to occur on the benzene ring, the C4 and C6 positions are the most probable sites of substitution, as they are ortho or para to the existing halogen substituents. Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. wikipedia.org

Nucleophilic Substitution Reactions Involving Halogen Atoms

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. chemistrysteps.commasterorganicchemistry.com The benzofuran ring system itself is electron-rich, and this compound lacks the necessary strongly activating groups for a classical SNAr addition-elimination mechanism to proceed under standard conditions. baranlab.orgpressbooks.pub

However, the two halogen atoms on the ring exhibit different bond strengths and reactivity profiles under various conditions. The C-F bond is significantly stronger than the C-Br bond, making the bromine atom a better leaving group in reactions where C-X bond cleavage is critical, such as in metal-catalyzed processes. In contrast, for a hypothetical SNAr reaction, the high electronegativity of fluorine makes the attached carbon more electrophilic and better able to stabilize the initial carbanionic intermediate, often leading to a reactivity order of F > Cl > Br > I. masterorganicchemistry.com

This differential reactivity is exploited in orthogonal synthesis. For instance, in palladium-catalyzed cross-coupling reactions, the C-Br bond can be selectively functionalized while the C-F bond remains intact. nih.govrsc.orgrsc.org Conversely, the C-F bond can be activated under specific, non-nucleophilic substitution conditions, such as in the presence of strong Lewis acids like AlCl₃, which promotes a Friedel-Crafts-type C-H/C-F coupling. libretexts.org

Cross-Coupling Reactions with this compound as a Coupling Partner

The presence of the C5-Br bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The greater reactivity of the C-Br bond compared to the C-F bond allows for selective coupling at the C5 position. nih.govrsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tandfonline.com It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org Research on the closely related 5-bromo-2-fluorobenzofuran (B8782360) has demonstrated a highly efficient and selective Suzuki coupling at the C-Br position. nih.govrsc.org Similarly, methyl 5-bromobenzofuran-2-carboxylate has been successfully coupled with a range of arylboronic acids, highlighting the versatility of this reaction on the 5-bromobenzofuran (B130475) scaffold. youtube.com

EntryArylboronic AcidCatalyst / ConditionsProductYieldReference
1[4-(trifluoromethyl)phenyl]boronic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C2-fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran95% nih.gov, rsc.org
2Phenylboronic acidPd(II)-complex (0.1 mol%), Cs₂CO₃, Toluene, MW, 20 minMethyl 5-phenylbenzofuran-2-carboxylate98% youtube.com
34-Chlorophenylboronic acidPd(II)-complex (0.1 mol%), Cs₂CO₃, Toluene, MW, 25 minMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate96% youtube.com
44-Methoxyphenylboronic acidPd(II)-complex (0.1 mol%), Cs₂CO₃, Toluene, MW, 25 minMethyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate95% youtube.com
Table based on data for analogous 5-bromobenzofuran substrates.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. rwth-aachen.deyoutube.com This method would allow for the introduction of various alkynyl moieties at the C5 position of this compound, creating valuable intermediates for further synthesis. compoundchem.com

Heck Reaction: In the Mizoroki-Heck reaction, an aryl halide is coupled with an alkene to form a substituted alkene under palladium catalysis. unizin.orgresearchgate.net This reaction would enable the attachment of vinyl groups to the C5 position of the benzofuran core. The regioselectivity of the addition to the alkene is primarily governed by steric factors. chemistrysteps.com

Stille Reaction: The Stille coupling involves the reaction of an aryl halide with an organotin compound (organostannane) in the presence of a palladium catalyst. researchgate.net Though organotin reagents have toxicity concerns, the reaction is highly versatile and tolerant of many functional groups, making it a plausible method for the derivatization of this compound. rsc.org

Functional Group Interconversions and Derivatization Strategies

Beyond cross-coupling, the halogen atoms on this compound provide opportunities for other functional group interconversions.

One powerful strategy involves metal-halogen exchange. Treatment of the aryl bromide with a strong organolithium reagent, such as n-butyllithium, at low temperatures can replace the bromine atom with lithium. This generates a potent organometallic nucleophile, which can then be quenched with a variety of electrophiles to introduce new functional groups. For example:

Reaction with carbon dioxide (CO₂) followed by acidic workup yields a carboxylic acid.

Reaction with aldehydes or ketones yields secondary or tertiary alcohols.

Reaction with silyl (B83357) halides (e.g., TMSCl) introduces a silyl group.

An alternative pathway for derivatization is direct C-H lithiation. For benzofuran systems, the C2 position is the most acidic proton and can be preferentially deprotonated by strong bases if it is unoccupied. rsc.org This offers a route to functionalize the C2 position, orthogonal to reactions at the C5-Br bond.

Additionally, palladium-catalyzed reactions can convert the aryl bromide into other functionalities. For instance, cyanation using reagents like zinc cyanide or copper(I) cyanide can introduce a nitrile (-CN) group, which is a versatile precursor for amines, carboxylic acids, and amides.

Oxidative and Reductive Transformations

Oxidative Transformations: The benzofuran ring system can undergo oxidative reactions, particularly at the electron-rich C2=C3 double bond of the furan moiety. Strong oxidizing agents can lead to oxidative cleavage of the ring. For instance, ozonolysis of benzofuran yields salicylaldehyde (B1680747). youtube.com Milder oxidation, for example with peroxy acids (like m-CPBA) or hydrogen peroxide catalyzed by metal porphyrins, can lead to the formation of an intermediate epoxide across the 2,3-double bond. mdpi.com This epoxide is often unstable and can rearrange or undergo ring-opening to afford various products, including benzofuranones or keto esters. rsc.orgmdpi.com

Reductive Transformations: The most common reductive transformation for benzofurans is the selective hydrogenation of the furan ring's double bond. nih.gov This reaction yields the corresponding 2,3-dihydrobenzofuran (B1216630) scaffold, a motif present in many biologically active molecules. rwth-aachen.deacs.org This reduction is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), Raney nickel, or ruthenium nanoparticles under a hydrogen atmosphere. nih.govacs.org The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction. thieme-connect.com

Under more forcing hydrogenation conditions (higher pressure and temperature) or with more active catalysts, the benzene ring can also be reduced, leading to the formation of octahydrobenzofuran derivatives. youtube.comimperial.ac.uk

Applications of 5 Bromo 7 Fluorobenzofuran and Its Derivatives in Medicinal Chemistry and Drug Discovery

Structure-Activity Relationship (SAR) Studies of 5-Bromo-7-fluorobenzofuran Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the benzofuran (B130515) scaffold, SAR studies have been instrumental in guiding the design of new derivatives with improved therapeutic profiles.

The introduction of halogen atoms, such as bromine and fluorine, into the benzofuran ring system consistently leads to a significant enhancement in biological activities, particularly anticancer and antimicrobial effects. nih.govnih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions that can improve the binding affinity of the molecule to its biological target. nih.gov

The position of the halogen substituent is a critical determinant of its biological impact. nih.gov For instance, studies on various halogenated benzofuran derivatives have shown that the placement of halogens can dramatically influence cytotoxicity and antimicrobial potency. nih.govrsc.org

Anticancer Activity: Research has demonstrated that adding bromine, chlorine, or fluorine to the benzofuran structure enhances its anticancer properties. nih.gov For example, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov Similarly, adding a fluorine atom at the 4-position of a 2-benzofuranyl moiety led to a twofold increase in inhibitory potency against certain cancer-related enzymes. nih.govmdpi.com SAR analyses have also revealed that compounds with two bromo substituents exhibit greater antimicrobial activity than those with a single halogen. rsc.orgresearchgate.net

Antimicrobial Activity: The presence of halogens is often essential for the antimicrobial activity of benzofuran derivatives. nih.govrsc.org Unsubstituted benzofuran esters may show no microbiological activity, whereas the introduction of a halogen can confer significant antibacterial and antifungal properties. nih.gov Studies have shown that benzofuran derivatives containing a halogen on the aromatic ring exhibit antifungal activity. nih.gov Furthermore, the presence of electron-withdrawing groups, such as halogens, on an associated aromatic ring, particularly at the para-position, has been linked to potent antimicrobial activity. rsc.org For instance, fluoro and chloro substitutions at the para-position of a phenyl ring attached to a benzofuran structure resulted in significant activity against P. aeruginosa and E. coli. rsc.org

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of heavy atoms). It helps identify compounds that achieve high potency with a relatively small and efficient structure.

Lipophilic Efficiency (LipE or LLE): This metric assesses how effectively a compound utilizes its lipophilicity to achieve binding affinity. researchgate.net High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. An ideal drug candidate should have a high LipE, indicating potent activity without excessive lipophilicity. acs.org

Pharmacological Applications of Benzofuran Derivatives

The versatile benzofuran scaffold has been explored for a wide range of therapeutic applications, leading to the development of numerous compounds with potent pharmacological activities. nih.govnih.gov

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics and antifungals. rsc.org Benzofuran derivatives have emerged as a promising scaffold for the development of novel antimicrobial agents. nih.govrsc.org

The introduction of halogens into the benzofuran structure is a key strategy for enhancing antimicrobial potency. nih.gov For example, certain halogenated 3-benzofurancarboxylic acid derivatives have demonstrated activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL and antifungal activity against Candida species with MIC values of 100 µg/mL. nih.govnih.gov

SAR studies have provided valuable insights for designing potent antimicrobial benzofurans. It has been observed that:

Benzofuran, pyrazoline, and thiazole (B1198619) moieties are collectively essential for the antimicrobial activity of some hybrid molecules. nih.gov

Compounds containing two bromo substituents often have increased antimicrobial activity compared to those with a single halogen. rsc.org

The presence of electron-withdrawing groups, such as halogens, on associated phenyl rings can significantly enhance antimicrobial effects. rsc.org

The data below summarizes the antimicrobial activity of selected benzofuran derivatives against various pathogens.

Compound TypePathogenActivity MeasurementResult
Halogenated 3-Benzofurancarboxylic Acid DerivativeGram-positive bacteriaMIC50-200 µg/mL
Halogenated 3-Benzofurancarboxylic Acid DerivativeCandida albicansMIC100 µg/mL
Benzofuran-Ketoxime DerivativeStaphylococcus aureusMIC0.039 µg/mL
Benzofuran-Ketoxime DerivativeCandida albicansMIC0.625 µg/mL

This table is based on data from representative studies on benzofuran derivatives and does not represent the specific compound this compound.

The benzofuran scaffold is a key structural component in many compounds with significant anticancer activity. mdpi.comnih.govnih.gov These derivatives can exert their effects through various mechanisms, including the inhibition of critical cellular targets like protein kinases and histone-modifying enzymes. nih.gov

Halogenation has been consistently shown to increase the anticancer activity of benzofuran derivatives. nih.gov The hydrophobic and electron-donating nature of halogens can enhance the cytotoxic properties of the benzofuran scaffold. nih.gov Studies have shown that halogenated benzofurans can exhibit potent activity against a range of cancer cell lines, including breast, colon, and cervical cancer. nih.govnih.gov For example, one 3-amidobenzofuran derivative demonstrated significant antiproliferative efficacy toward MDA-MB-231 breast cancer cells with an IC50 value of 3.01 µM. nih.gov

A particularly promising area of research is the development of benzofuran-based inhibitors for lysine (B10760008) acetyltransferases (KATs), such as KAT6A and KAT6B. These enzymes play a crucial role in chromatin regulation and are frequently amplified in various cancers, including breast cancer. acs.org A novel acylsulfonamide-benzofuran series has been identified as a new structural class for potent and selective KAT6A/B inhibition. acs.org In one study, a lead compound from this series demonstrated robust cellular activity with an IC50 of 168 nM in an estrogen receptor target gene reporter assay. acs.org The structure-activity relationship for this class is quite specific, with substitutions at the 1,3-positions of the benzofuran heterocycle appearing to be key for activity. acs.org

Benzofuran derivatives have also been investigated for their interactions with the central nervous system, particularly with serotonin (B10506) (5-HT) receptors. nih.gov These receptors are involved in a wide range of physiological and psychological processes, and they are important targets for drugs used to treat depression, anxiety, and other neurological disorders.

Several benzofuran derivatives have been synthesized and evaluated for their affinity for serotonin receptors, such as the 5-HT1A and 5-HT2A/2C subtypes. nih.govacs.org For example, 5-(2-aminopropyl)benzofuran (B1244649) (5-APB) and 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) are known psychoactive substances that act as agonists at 5-HT2 receptors and as monoamine releasing agents. nih.govwikipedia.orgnih.gov Studies have shown that 5-APB is an agonist at both the 5-HT2A and 5-HT2B receptors. nih.gov

The development of benzofuran derivatives with selective affinity for specific serotonin receptor subtypes is an active area of research. For instance, novel benzofuran derivatives have been designed that show dual affinity for the 5-HT1A receptor and the serotonin transporter. nih.gov The structural flexibility of the benzofuran scaffold allows for modifications that can fine-tune the binding profile of these compounds, potentially leading to new therapies for psychiatric conditions.

Other Potential Biological Activities (e.g., Osteoblast Differentiation Promotion)

Recent research has explored the potential of benzofuran derivatives in promoting osteoblast differentiation, a critical process in bone formation. Osteoporosis, a condition characterized by an imbalance between bone resorption and formation, has driven the search for orally active osteogenic drugs. nih.gov Studies on various synthesized benzofuran derivatives have shown that specific substitutions on the benzofuran ring system can significantly influence their osteoblastogenic activity. nih.govjst.go.jp

The investigation into the structure-activity relationships (SAR) of these compounds has revealed key insights. For instance, the introduction of an electron-withdrawing group, such as a halogen, at the 5-position of the benzofuran ring can confer moderate osteoblastogenic activity. jst.go.jp However, a strong electron-withdrawing group like a trifluoromethyl group was found to reduce this activity. jst.go.jp Conversely, the introduction of a carbamoyl (B1232498) group has been shown to markedly increase osteoblastogenic activity. jst.go.jp

One notable derivative, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide, demonstrated potent activity in promoting osteoblast differentiation in mouse mesenchymal stem cells. nih.gov The mechanism of action for this compound is believed to be the inhibition of cyclin-dependent kinase 8 (CDK8), which in turn enhances bone morphogenetic protein (BMP) signaling pathways crucial for bone formation. nih.govjst.go.jp This highlights the potential of specifically substituted benzofurans as a scaffold for developing novel, orally active drugs for treating osteoporosis. nih.gov

Table 1: Structure-Activity Relationships of Benzofuran Derivatives in Osteoblast Differentiation

Compound/Substitution Position Observed Activity Reference
Unsubstituted 5 No activity jst.go.jp
Halogen (e.g., Bromo) 5 Moderate osteoblastogenic activity jst.go.jp
Nitrile 5 Moderate osteoblastogenic activity jst.go.jp
Trifluoromethyl 5 Reduced activity jst.go.jp
Carbamoyl 5 Markedly increased activity jst.go.jp

Molecular Docking and Binding Mode Analysis in Drug-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. researchgate.net The analysis provides insights into the binding affinity, which is often represented as a docking score or binding energy (in kcal/mol), and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions. researchgate.netd-nb.info

Studies on various heterocyclic compounds containing bromo- and fluoro-substituents have demonstrated their potential to bind to a range of therapeutic targets. For example, docking studies of 5-bromoindole (B119039) derivatives against the VEGFR tyrosine kinase domain have shown significant binding energies, with interactions including pi-alkyl bonds and hydrogen bonds with key amino acid residues like Leu889, Ile888, and Asp1046. d-nb.info Similarly, derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been docked against COX-1 and COX-2 enzymes to evaluate their potential anti-inflammatory activity. csfarmacie.cz

In the context of antimicrobial research, a novel chalcone (B49325) derivative, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, was docked against dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), showing good binding affinities with energies of -7.07 and -7.05 kcal/mol, respectively. nih.gov For benzofuran derivatives specifically, docking studies have identified compounds with low binding energies (ranging from -6.9 to -10.4 kcal/mol) against bacterial targets, suggesting their potential as antibacterial agents. researchgate.net These computational analyses are crucial for rational drug design, helping to prioritize compounds for synthesis and further biological evaluation.

Table 2: Examples of Molecular Docking Studies with Bromo-Fluoro Aromatic Compounds

Compound Class Target Protein Binding Energy (kcal/mol) Key Interactions Reference
5-Bromoindole Hydrazone Derivatives VEGFR Tyrosine Kinase -8.76 Pi-alkyl interactions, H-bond with Asp1046 d-nb.info
Benzofuran Derivatives Bacterial Targets -6.9 to -10.4 Not specified researchgate.net

In Vitro and In Vivo Efficacy Studies of this compound Derivatives

Following computational and initial screening, promising derivatives undergo in vitro and in vivo studies to determine their biological efficacy. In vitro assays test the compound's effect on cells or microorganisms in a controlled laboratory setting, often determining metrics like the half-maximal inhibitory concentration (IC₅₀), which measures the potency of a substance in inhibiting a specific biological or biochemical function. nih.gov

For instance, a series of novel 5-bromo-7-azaindolin-2-one derivatives were evaluated for their in vitro antitumor activity against a panel of human cancer cell lines. nih.gov Several of these compounds exhibited broad-spectrum antitumor potency, with some being significantly more potent than the established drug Sunitinib. nih.gov One of the most active compounds, designated 23p, showed IC₅₀ values between 2.357 and 3.012 μM against HepG2, A549, and Skov-3 cancer cell lines, demonstrating an 8.4- to 11.3-fold greater potency than Sunitinib in the same assays. nih.gov

Table 3: In Vitro Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives

Compound Cell Line IC₅₀ (μM) Reference
23c A549 (Lung Carcinoma) 3.103 nih.gov
23d Skov-3 (Ovarian Cancer) 3.721 nih.gov
23p HepG2 (Liver Carcinoma) 2.357 - 3.012 nih.gov
23p A549 (Lung Carcinoma) 2.357 - 3.012 nih.gov
23p Skov-3 (Ovarian Cancer) 2.357 - 3.012 nih.gov
Sunitinib (Control) A549 (Lung Carcinoma) 29.257 nih.gov
Sunitinib (Control) Skov-3 (Ovarian Cancer) 32.100 nih.gov

5 Bromo 7 Fluorobenzofuran As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of two different halogen atoms on the benzofuran (B130515) core of 5-Bromo-7-fluorobenzofuran is a key feature that underpins its utility as a synthetic precursor. This structural characteristic allows for differential reactivity, enabling chemists to perform selective cross-coupling reactions. The carbon-bromine (C-Br) bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the more robust carbon-fluorine (C-F) bond.

This difference in reactivity allows for a stepwise functionalization strategy. For instance, the bromine atom at the 5-position can be selectively reacted with a variety of organoboron reagents to introduce new carbon-carbon bonds, while the fluorine atom at the 7-position remains intact. This initial coupling reaction yields a 5-aryl-7-fluorobenzofuran derivative, which can then undergo a second transformation at the C-F bond under different reaction conditions or with a more reactive catalyst system. This orthogonal approach provides a powerful tool for the controlled and efficient synthesis of highly substituted and complex benzofuran-based molecules.

A representative example of this selectivity is observed in the palladium-catalyzed Suzuki coupling of a closely related compound, 5-bromo-2-fluorobenzofuran (B8782360). In this reaction, the C-Br bond is selectively coupled with an arylboronic acid, leaving the C-F bond untouched. This principle can be directly applied to this compound, as detailed in the following table:

Table 1: Selective Functionalization of Halogenated Benzofurans

Starting Material Coupling Partner Catalyst System Product Reference
This compound Arylboronic Acid Palladium Catalyst 5-Aryl-7-fluorobenzofuran (Inferred from similar reactions)

This stepwise approach is instrumental in building molecular complexity and is a cornerstone of modern synthetic organic chemistry.

Role in the Construction of Fused Heterocyclic Systems

The this compound scaffold is also an excellent starting point for the construction of fused heterocyclic systems. These larger, polycyclic structures are of significant interest due to their prevalence in natural products and their diverse pharmacological activities. The halogen substituents on the benzofuran ring serve as synthetic handles for intramolecular and intermolecular cyclization reactions, leading to the formation of new rings fused to the benzofuran core.

One common strategy involves an initial cross-coupling reaction at the 5-position, followed by a subsequent cyclization reaction. For example, a Suzuki coupling could introduce a substituent bearing a reactive functional group, such as an amine or a hydroxyl group. This newly introduced group can then react with the fluorine atom at the 7-position via an intramolecular nucleophilic aromatic substitution (SNAr) reaction to form a new heterocyclic ring.

Alternatively, the bromine and fluorine atoms can participate in transition metal-catalyzed annulation reactions with appropriately functionalized coupling partners. These reactions can lead to the formation of a variety of fused systems, including but not limited to benzofuro[7,6-b]pyridines, benzofuro[5,6-b]pyridines, and other related polycyclic aromatic compounds. The specific outcome of the reaction is dictated by the choice of catalyst, ligands, and reaction conditions.

The following table illustrates some potential fused heterocyclic systems that could be synthesized from this compound:

Table 2: Potential Fused Heterocyclic Systems from this compound

Fused Heterocyclic System Potential Synthetic Strategy
Benzofuro[7,6-b]pyridine Suzuki coupling at C5 followed by intramolecular SNAr at C7.
Benzofuro[5,6-b]pyridine Functionalization at C5 and C6 (via a precursor) followed by cyclization.

Applications in Material Science (e.g., Liquid Crystals)

The unique electronic properties conferred by the fluorine and bromine substituents make this compound an interesting candidate for applications in material science, particularly in the design and synthesis of liquid crystals. The introduction of halogen atoms, especially fluorine, into the molecular structure of organic compounds can significantly influence their mesomorphic (liquid crystalline) behavior.

Fluorine substitution can affect several key properties of liquid crystals, including:

Dielectric Anisotropy: The high electronegativity of fluorine can lead to a large dipole moment, which is a crucial factor in determining the dielectric anisotropy of a liquid crystal. This property is essential for the operation of liquid crystal displays (LCDs).

Mesophase Stability: Halogenation can influence the temperature range over which the liquid crystalline phase is stable.

Viscosity: The presence of fluorine atoms can impact the intermolecular forces, thereby affecting the viscosity of the material.

Derivatives of this compound, where the bromine atom is replaced by various organic moieties through cross-coupling reactions, could be designed to exhibit specific liquid crystalline phases, such as nematic or smectic phases. The combination of the rigid benzofuran core and the tunable electronic properties through fluorination and further substitution provides a versatile platform for the development of novel liquid crystalline materials with tailored properties for advanced display and photonic applications.

Research on fluorinated benzofuran-based liquid crystals has shown that the position and number of fluorine substituents have a profound effect on the mesomorphic properties. By analogy, derivatives of this compound are expected to exhibit interesting and potentially useful liquid crystalline behavior.

Table 3: Influence of Halogenation on Liquid Crystal Properties

Property Effect of Fluorine Substitution Effect of Bromine Substitution
Dielectric Anisotropy Generally increases due to high electronegativity. Can influence polarity and intermolecular interactions.
Mesophase Stability Can stabilize or destabilize mesophases depending on position. Can increase molecular polarizability, affecting stability.

Future Research Directions and Unexplored Avenues for 5 Bromo 7 Fluorobenzofuran

Development of Sustainable and Green Synthetic Methodologies

While traditional synthetic routes to benzofurans are well-established, future research should prioritize the development of environmentally benign methods for synthesizing 5-Bromo-7-fluorobenzofuran. nih.govrsc.org The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, should guide these efforts.

Key research avenues include:

Catalyst-Free and Metal-Free Reactions: Exploring methodologies that avoid transition metals, which are often toxic and costly. One-pot constructions from simple precursors under catalyst-free conditions represent a promising green approach. researchgate.net

Electrochemical Synthesis: Electrosynthesis offers a sustainable alternative by using electricity to drive reactions, often in aqueous media and without the need for chemical oxidants or reductants. jbiochemtech.com Investigating the electrochemical cyclization of appropriately substituted precursors could lead to a clean and efficient synthesis of this compound.

Use of Greener Solvents: Research into replacing conventional volatile organic compounds (VOCs) with greener alternatives like deep eutectic solvents (DES) is crucial. acs.org The synthesis of benzofuran (B130515) derivatives has been successfully carried out in DES, suggesting this is a viable strategy for the target molecule. nih.gov

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption, contributing to a more sustainable process.

Table 1: Comparison of Potential Green Synthesis Strategies

Methodology Potential Advantages for this compound Synthesis Key Research Focus
Catalyst-Free Synthesis Avoids metal contamination, simplifies purification, reduces cost. researchgate.net Design of precursors that can undergo spontaneous or thermally induced cyclization.
Electrosynthesis Uses clean reagent (electrons), mild conditions, potential for high selectivity. jbiochemtech.com Optimization of electrode materials, solvent systems, and reaction conditions.
Deep Eutectic Solvents (DES) Biodegradable, low toxicity, recyclable, can enhance reaction rates. acs.org Screening of different DES combinations for optimal solubility and reactivity.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, improved yields. Development of microwave-transparent reaction vessels and optimization of power/temperature profiles.

Exploration of Novel Pharmacological Targets and Therapeutic Areas

The incorporation of fluorine and bromine into the benzofuran scaffold is a well-known strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. mdpi.com Fluorine can enhance metabolic stability and binding affinity, while bromine can provide a site for further functionalization or specific interactions. mdpi.comresearchgate.net Future research should systematically explore the therapeutic potential of this compound.

Suggested areas for investigation include:

Anticancer Activity: Benzofuran derivatives have shown significant potential as anticancer agents. nih.govmdpi.comresearchgate.net Given that fluorinated benzofurans have demonstrated efficacy against colon cancer cell lines (HCT116) by inhibiting proliferation and inducing apoptosis, this compound should be screened against a diverse panel of cancer cell lines. mdpi.com Research could focus on its potential as a dual inhibitor of targets like cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov

Anti-Inflammatory Properties: Chronic inflammation is linked to numerous diseases, including cancer. mdpi.com Fluorinated benzofurans are known to suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). mdpi.comresearchgate.net The anti-inflammatory effects of this compound should be investigated, both in vitro in macrophage models and in vivo in models like zymosan-induced inflammation. researchgate.net

Enzyme Inhibition: The benzofuran core is present in inhibitors of various enzymes. Future studies could explore the inhibitory activity of this compound against targets such as histone lysine-specific demethylase 1 (LSD1), which is implicated in cancer. researchgate.net

Advanced Material Applications and Optoelectronic Properties

Benzofuran-based compounds are gaining attention in materials science due to their favorable electronic and photophysical properties. nih.gov They have been utilized as fluorescent probes and as host materials in Organic Light-Emitting Diodes (OLEDs). nih.govacs.org The specific halogen substitution on this compound could lead to unique optoelectronic characteristics.

Future research should focus on:

OLED Materials: Fluorobenzofurans have been used as high triplet energy host materials in green phosphorescent OLEDs. nih.gov The properties of this compound and its derivatives as potential emitters or hosts in OLED devices should be investigated. The presence of the heavy bromine atom could promote intersystem crossing, potentially making it suitable for phosphorescent applications.

Fluorescent Probes: The benzofuran scaffold can be modulated to create probes with solvatochromic properties. nih.gov Research could explore how the electronic environment created by the fluorine and bromine substituents affects the compound's absorption and emission spectra in different solvents, which is crucial for developing sensors and imaging agents.

Nonlinear Optical (NLO) Properties: Some benzofuran derivatives exhibit nonlinear optical properties, which are valuable for applications in photonics and optical limiting. researchgate.net The NLO properties of this compound should be characterized to assess its potential in this area.

Table 2: Potential Optoelectronic Applications and Key Parameters to Investigate

Application Area Key Properties of Interest Suggested Experimental Focus
Organic Light-Emitting Diodes (OLEDs) High fluorescence quantum yield, triplet energy level, charge-carrier mobility. acs.org Synthesis of derivatives, fabrication of prototype OLED devices, measurement of luminance and efficiency.
Fluorescent Probes Solvatochromism, quantum yield, Stokes shift, sensitivity to environmental polarity. nih.gov Photophysical characterization in a range of solvents, investigation of binding to biological macromolecules.
Nonlinear Optics (NLO) Two-photon absorption cross-section, optical limiting performance. researchgate.net Z-scan measurements to determine NLO coefficients.

Detailed Investigation of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions, improving yields, and ensuring regioselectivity. While general mechanisms for benzofuran synthesis exist, the specific electronic effects of the 5-bromo and 7-fluoro substituents warrant a dedicated study. nih.govnih.gov

Future mechanistic studies could include:

Computational Modeling: Using Density Functional Theory (DFT) to model reaction pathways, identify transition states, and calculate activation energies for different synthetic routes, such as palladium-catalyzed cyclizations or acid-catalyzed dehydrative cyclizations. nih.gov

Kinetic Analysis: Performing kinetic studies to determine reaction orders, rate constants, and the influence of catalyst loading, temperature, and reactant concentrations. This data is crucial for scaling up production. nih.gov

Isotope Labeling Studies: Utilizing isotopically labeled starting materials to trace the pathways of specific atoms throughout the reaction, providing definitive evidence for proposed mechanisms.

Chemoinformatic and QSAR Studies for Predictive Modeling

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for predicting the biological activity and physicochemical properties of novel compounds, thereby guiding synthetic efforts toward molecules with higher potential. mdpi.comresearchgate.net Such an approach for this compound and its virtual derivatives could accelerate the discovery of lead compounds.

Future research in this area should involve:

Development of QSAR Models: Creating a virtual library of derivatives by modifying the this compound core. Physicochemical descriptors (e.g., LogP, molar refractivity, electronic parameters) would be calculated for these structures. nih.gov By correlating these descriptors with experimentally determined biological activities (e.g., IC50 values against a cancer cell line), a predictive QSAR model can be built. mdpi.comnih.gov

Pharmacophore Modeling: Identifying the key structural features (e.g., hydrogen bond acceptors, hydrophobic regions, aromatic rings) responsible for the biological activity of related benzofurans. nih.gov This pharmacophore model can then be used to screen virtual libraries to identify new derivatives of this compound with a high probability of being active.

ADME Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound and its analogs. nih.gov This early-stage screening can help prioritize compounds with favorable drug-like properties for synthesis and testing.

Q & A

Basic: What are common synthetic routes for 5-Bromo-7-fluorobenzofuran, and what challenges arise in its preparation?

Answer:
A two-step approach is often employed, starting with dihydroxybenzaldehyde derivatives. Bromination using reagents like CBr₄ and PPh₃ under controlled conditions is typical for introducing bromine . Fluorination may follow via nucleophilic aromatic substitution (NAS) or directed ortho-metalation. However, yields for brominated intermediates (e.g., 2-bromo-7-HBF) can be problematic due to competing side reactions and steric hindrance, especially when synthesizing derivatives with adjacent substituents . Optimizing reaction temperature and stoichiometry is critical.

Basic: How can researchers purify this compound, and what analytical techniques confirm its identity?

Answer:
Purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol . Identity confirmation requires a combination of:

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm) and downfield shifts for bromine/fluorine substituents.
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₈H₅BrFO₂ = 244.94 g/mol).
  • IR Spectroscopy : Absorbances for C-Br (~500–600 cm⁻¹) and C-F (~1100–1250 cm⁻¹) bonds .

Advanced: How does X-ray crystallography resolve ambiguities in the regiochemistry of this compound derivatives?

Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions. For example, in related compounds like 5-Bromo-2-(4-fluorophenyl)-7-methylbenzofuran, crystallographic parameters (e.g., triclinic symmetry, unit cell dimensions: a = 7.53 Å, b = 9.81 Å, c = 10.91 Å) reveal bond angles and distances that distinguish bromine/fluorine orientation . This method is critical when NMR alone cannot resolve steric or electronic effects causing signal overlap .

Advanced: How do bromine and fluorine substituents influence electrophilic substitution in benzofuran systems?

Answer:
Bromine is a strong electron-withdrawing group (EWG) that deactivates the ring, directing electrophiles to meta positions. Fluorine, though also EWG, exhibits partial ortho/para-directing behavior due to its resonance effects. In this compound, the bromine at C5 dominates regioselectivity, funneling incoming electrophiles to C3 or C7 (meta to Br), while fluorine at C7 further modulates reactivity through steric and electronic interactions . Computational modeling (DFT) can predict preferred sites for functionalization.

Advanced: What are the thermal and oxidative stability profiles of this compound under reaction conditions?

Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures (~200–250°C) and exothermic events indicative of Br/F bond cleavage . Under acidic or oxidative conditions (e.g., HNO₃, H₂O₂), debromination or ring-opening may occur. Stability testing in inert atmospheres (N₂/Ar) and low-temperature storage (0–6°C) is recommended for long-term preservation .

Advanced: How can researchers address contradictory spectral data in characterizing this compound analogs?

Answer:
Contradictions between predicted and observed NMR/IR data often arise from:

  • Conformational flexibility : Rotamers or atropisomers causing split signals.
  • Solvent effects : Polar solvents may mask hydrogen bonding interactions.
  • Impurity interference : Trace byproducts from incomplete purification.
    Solutions include:
  • Variable-temperature NMR to identify dynamic processes.
  • 2D techniques (COSY, HSQC) for unambiguous assignment.
  • Cross-validation with high-resolution mass spectrometry .

Advanced: What strategies improve yield in multi-step syntheses of this compound derivatives?

Answer:

  • Protecting groups : Temporarily shield reactive sites (e.g., hydroxyls) during bromination/fluorination.
  • Microwave-assisted synthesis : Accelerates reaction rates and reduces side products.
  • Flow chemistry : Enhances control over exothermic steps (e.g., bromine addition).
  • Catalytic systems : Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) to attach aryl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.